molecular formula C10H6BrF2NO2 B1416984 Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1805481-34-8

Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate

Cat. No.: B1416984
CAS No.: 1805481-34-8
M. Wt: 290.06 g/mol
InChI Key: WMGRNRCPHPQVFH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a bromine atom, a cyano group, and a difluoromethyl group attached to a benzoate ester, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl benzoate, followed by the introduction of the cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance efficiency, scalability, and consistency in producing high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the cyano group to amines or other derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The cyano and difluoromethyl groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzyme activities, making the compound valuable for studying molecular mechanisms.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-(trifluoromethyl)benzoate
  • 4-Bromobenzotrifluoride
  • Methyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate

Comparison: Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate is unique due to the presence of both cyano and difluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-3-7(11)8(9(12)13)6(5)4-14/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRNRCPHPQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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